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trisodium;gold(1+);disulfite

cyanide-free electroplating occupational safety gold metallization

Trisodium gold(I) disulfite, systematically named sodium disulfitoaurate(I) with the formula Na₃Au(SO₃)₂ (MW 426.05 g/mol), is a water-soluble gold(I) coordination complex that serves as the primary gold source in cyanide-free electroplating and electroless plating baths. Unlike the historically dominant potassium gold cyanide (KAu(CN)₂), this compound releases no free cyanide during electrolysis and is compatible with positive photoresists, making it the gold salt of choice for semiconductor wafer metallization, microelectronic packaging, and decorative plating applications.

Molecular Formula AuNa3O6S2
Molecular Weight 426.07 g/mol
CAS No. 130206-49-4
Cat. No. B139580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrisodium;gold(1+);disulfite
CAS130206-49-4
SynonymsSODIUM DISULFITOAURATE(I)
Molecular FormulaAuNa3O6S2
Molecular Weight426.07 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+]
InChIInChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4
InChIKeyYZFKUFJKKKTKSB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Gold(I) Disulfite (CAS 130206-49-4) Procurement and Selection Guide for Non-Cyanide Electroplating


Trisodium gold(I) disulfite, systematically named sodium disulfitoaurate(I) with the formula Na₃Au(SO₃)₂ (MW 426.05 g/mol), is a water-soluble gold(I) coordination complex that serves as the primary gold source in cyanide-free electroplating and electroless plating baths [1]. Unlike the historically dominant potassium gold cyanide (KAu(CN)₂), this compound releases no free cyanide during electrolysis and is compatible with positive photoresists, making it the gold salt of choice for semiconductor wafer metallization, microelectronic packaging, and decorative plating applications [2].

Why Generic Substitution Among Gold(I) Complexes Fails: Trisodium Gold(I) Disulfite (CAS 130206-49-4)


Gold(I) complexes used in electroplating differ fundamentally in their thermodynamic stability, ligand lability, and electrochemical behavior. The commonly cited stability constant for the Au(SO₃)₂³⁻ complex was historically underestimated at β ≈ 10¹⁰, leading to the misconception that sulfite baths are inherently unstable relative to thiosulfate (β ≈ 10²⁸) or cyanide (β ≈ 10³⁸) systems [1]. A revised speciation analysis demonstrates that the true stability constant of Au(SO₃)₂³⁻ is approximately β = 10²⁷, meaning that the Na₃Au(SO₃)₂ complex is far more robust in solution than previously assumed [1]. Furthermore, simple counterion substitution—replacing Na⁺ with NH₄⁺—produces measurable differences in deposit microhardness, while replacement with thiosulfate or cyanide ligands alters photoresist compatibility, toxicity profile, and bath lifetime [2]. These quantifiable differences preclude generic interchange.

Quantitative Differentiation Evidence for Trisodium Gold(I) Disulfite (CAS 130206-49-4) vs. Closest Comparators


Absence of Cyanide: Trisodium Gold(I) Disulfite Eliminates HCN Gas Release Risk vs. Potassium Gold Cyanide

The gold-cyanide complex Au(CN)₂⁻ possesses a stability constant of approximately 10³⁸ [1]; its electrolysis releases free cyanide, which upon acidification generates hydrogen cyanide gas (fatal inhalation dose: 600–700 ppm for 5 min or 200 ppm for 30 min) [2]. In contrast, Na₃Au(SO₃)₂ contains no cyanide ligand and does not evolve HCN under any operating condition, although the solution itself is classified as corrosive to metals (Category 1) and to skin (Category 1) [3]. This regulatory distinction allows sulfite-based baths to operate in semiconductor fabs without the stringent HCN monitoring, waste treatment, and permitting required for cyanide baths.

cyanide-free electroplating occupational safety gold metallization

Revised Stability Constant of Au(SO₃)₂³⁻: β = 10²⁷ vs. Commonly Assumed β = 10¹⁰ Affects Bath Formulation Decisions

The stability constant of the Au(SO₃)₂³⁻ complex was long cited as β ≈ 10¹⁰, implying that sulfite baths are far less stable than thiosulfate (β ≈ 10²⁸) or cyanide (β ≈ 10³⁸) systems [1]. Green and Roy (2006) demonstrated through speciation analysis that observed electrochemical behavior is inconsistent with β = 10¹⁰ and is instead consistent with β = 10²⁷ [1]. This revised value places Au(SO₃)₂³⁻ within approximately one order of magnitude of the gold-thiosulfate complex (β ≈ 10²⁸) and explains the practical stability of well-formulated sulfite baths [2]. The corrected stability constant provides a thermodynamic rationale for why sulfite baths can achieve operational lifetimes exceeding 600 days when properly stabilized [REFS-2, cross-reference to Evidence Item 4].

gold complex stability speciation analysis plating bath design

Deposit Microhardness: Na₃Au(SO₃)₂ Yields 110 Hv vs. 90 Hv for (NH₄)₃Au(SO₃)₂ at 45 °C, Enabling Hardness Tuning by Counterion Selection

Direct comparative measurements of gold deposits from sodium versus ammonium gold sulfite baths at 45 °C show that conventional Na₃Au(SO₃)₂ baths produce deposits with a Vickers hardness of approximately 110 Hv [1]. Under identical temperature conditions, (NH₄)₃Au(SO₃)₂ baths containing 200 g/L ammonium sulfite monohydrate yield softer deposits at approximately 90 Hv [1]. Separately, Petukhov et al. (2023) reported that Na₃Au(SO₃)₂ with 2,2′-bipyridine additive produces deposits with microhardness of ~0.85 GPa (~87 Hv), while (NH₄)₃Au(SO₃)₂ without bipyridine yields ~0.66 GPa (~67 Hv) [2]. The sodium salt consistently produces harder deposits than the ammonium analog under comparable conditions, providing a quantifiable basis for salt selection when deposit mechanical properties are a procurement specification.

gold deposit hardness Vickers microhardness sulfite electrolyte comparison

Bath Lifetime >600 Days: Formaldehyde-Stabilized Na₃Au(SO₃)₂ Baths vs. Unstabilized Formulations with <7 Day Stability

The practical adoption of sulfite gold plating has historically been limited by bath instability, with unstabilized sulfite baths decomposing within days to hours due to sulfite oxidation to sulfate and subsequent gold precipitation [1]. Research on Au(I)-sulfite baths demonstrated that the addition of formaldehyde at a concentration close to 10 mL L⁻¹ extends bath lifetime to more than 600 days [2]. In comparison, conventional unstabilized gold sulfite baths and gold(III) chloride baths lose plating functionality within approximately 2 hours to 7 days [1]. This 85- to 300-fold lifetime extension distinguishes properly formulated Na₃Au(SO₃)₂ baths from generic sulfite or chloride alternatives, directly impacting total cost of ownership through reduced bath replacement frequency and downtime.

electroplating bath stability bath lifetime formaldehyde stabilizer

Photoresist Compatibility: Na₃Au(SO₃)₂ Enables 2 μm Line-Width Pattern Plating vs. Cyanide Baths That Attack Positive Photoresists

Gold cyanide electrolytes are incompatible with positive photoresists due to the alkaline conditions and the chemical reactivity of free cyanide, which attacks and delaminates resist layers [1]. Na₃Au(SO₃)₂-based sulfite electrolytes, operating at near-neutral pH (6.6–9.0), do not attack photoresist materials [2]. At Sandia National Laboratories, Na₃Au(SO₃)₂ solutions were used to selectively plate precision gold patterns with line widths as small as 2 μm and gold thickness exceeding 4 μm using positive photoresist as a plating mask—results described as uniformly favorable across selective plating compatibility, wire bonding, soldering, gold resistivity, adherence, and step coverage tests [1]. This compatibility is a binary differentiation: without it, the entire photoresist-based process flow fails.

semiconductor metallization photoresist compatibility gold bump plating

High-Value Application Scenarios Where Trisodium Gold(I) Disulfite (CAS 130206-49-4) Differentiation Drives Procurement Decisions


Semiconductor Wafer Bumping and Redistribution Layer (RDL) Plating

In advanced semiconductor packaging, gold bumps and RDL traces are electroplated through photoresist masks. Na₃Au(SO₃)₂ is the only gold salt that simultaneously satisfies three mandatory process requirements: (i) zero cyanide emission for fab safety compliance [1]; (ii) full compatibility with positive photoresists enabling pattern resolution down to 2 μm [2]; and (iii) a stability constant of β ≈ 10²⁷ that supports bath lifetimes exceeding 600 days [3]. Potassium gold cyanide fails on criteria (i) and (ii); gold thiosulfate fails on criterion (ii) due to sulfur precipitation at neutral pH [3].

High-Reliability Switch Tube Gold Plating for Nuclear Weapon Firing Sets

Sandia National Laboratories evaluated Na₃Au(SO₃)₂ as a direct replacement for gold cyanide to plate ~25 μm gold coatings on switch tube exteriors requiring decades of gas impermeability. The low-pH sulfite formulation met all high-purity, grain size, and hardness requirements, whereas the high-pH variant was rejected due to excessive deposit hardness [1]. This application demonstrates that Na₃Au(SO₃)₂ can match the deposit quality of cyanide processes in the most demanding reliability context, while eliminating the cyanide safety burden [1].

Co-Electroplating of Au-Sn Eutectic Solder Bumps for Optoelectronic Packaging

Au-30at.%Sn eutectic solder bumps for LED and laser diode packaging require co-electrodeposition of gold and tin from a single bath. Na₃Au(SO₃)₂ serves as the gold source in a stable non-cyanide, sulfite-based electrolyte with SnSO₄ as the tin source [2]. An optimized [Au]/[Na₂SO₃] molar ratio of 1/24 (0.02 mol/L Au(I), 0.48 mol/L Na₂SO₃) yielded the best plating rate and surface morphology [2]. The absence of cyanide prevents bath incompatibility with tin ions that would otherwise form insoluble Sn-CN precipitates.

Tunable-Hardness Gold Coatings via Counterion and Additive Selection

When procurement specifications require a specific microhardness range—e.g., ~90 Hv for soft, wire-bondable gold or ~110 Hv for wear-resistant connector contacts—the choice of Na₃Au(SO₃)₂ vs. (NH₄)₃Au(SO₃)₂ and the inclusion of 2,2′-bipyridine additive provide quantifiable hardness control [3][4]. Na₃Au(SO₃)₂ consistently delivers ~20 Hv higher hardness than its ammonium analog at 45 °C, enabling formulators to meet hardness targets without introducing alloying metals that compromise purity or conductivity [3].

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